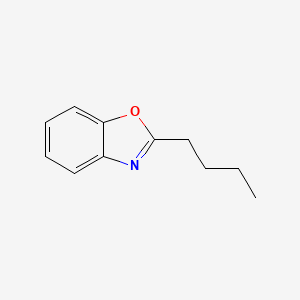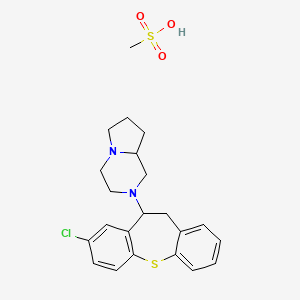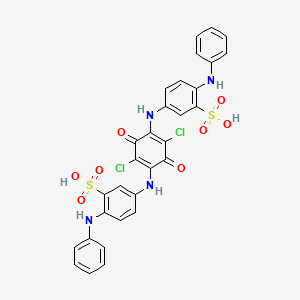
3-(o-Tolylazo)toluene-2,6-diamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 . It is known for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Tolylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds and quinones.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(o-Tolylazo)toluene-2,6-diamine monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mecanismo De Acción
The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets through the azo group. This interaction can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(o-Tolylazo)toluene-2,6-diamine monoacetate
- 3-(p-Tolylazo)toluene-2,6-diamine monoacetate
- 2-(o-Tolylazo)toluene-2,6-diamine monoacetate
Uniqueness
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is unique due to its specific azo linkage and the position of the substituents on the aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
84434-46-8 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
UKOFMOZTJCVLDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





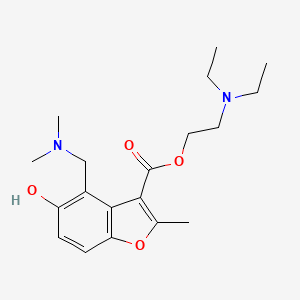



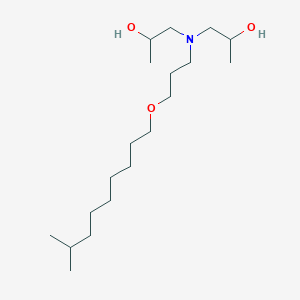

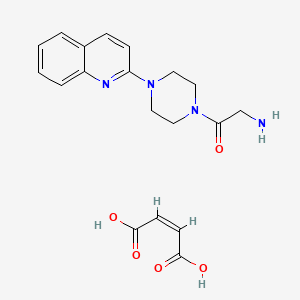
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
